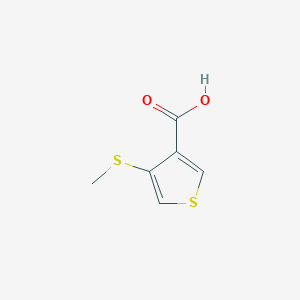

3-Thiophenecarboxylic acid, 4-(methylthio)-

Description

Significance of Substituted Thiophenecarboxylic Acids in Organic Chemistry

Substituted thiophenecarboxylic acids are a prominent class of compounds within the broader family of thiophene (B33073) derivatives. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and the formation of acid chlorides. This functional group versatility allows for the integration of the thiophene core into larger, more complex molecular architectures.

Furthermore, the position and nature of substituents on the thiophene ring can significantly influence the compound's physical, chemical, and biological properties. For instance, the acidity of the carboxylic group can be modulated by the electronic effects of other substituents on the ring. These substituted thiophenecarboxylic acids serve as crucial building blocks in the synthesis of pharmaceuticals and functional organic materials. beilstein-journals.org

Overview of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the field of chemical synthesis. mdpi.com Their structural diversity and ability to engage in a wide range of chemical reactions make them indispensable tools for the modern chemist. Many natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic cores, underscoring their biological relevance.

In advanced chemical synthesis, heterocyclic compounds are utilized as key intermediates and synthons for the construction of complex target molecules. The development of novel synthetic methodologies for the formation and functionalization of heterocyclic rings is an active area of research, continually expanding the chemist's toolkit and enabling the creation of new molecular entities with desired properties. nih.gov

Research Context of Thiophene Derivatives Possessing Thioether Functionality

Thiophene derivatives that incorporate a thioether (sulfide) linkage represent a significant area of investigation. The thioether group, characterized by a C-S-C bond, can influence the electronic landscape of the thiophene ring and participate in various chemical reactions. libretexts.org The sulfur atom in the thioether can be oxidized to form sulfoxides and sulfones, which can further alter the molecule's properties and biological activity. mdpi.com

In the context of medicinal chemistry, the introduction of a thioether functionality can impact a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. nih.gov Research in this area often focuses on synthesizing novel thioether-substituted thiophenes and evaluating their potential as therapeutic agents or as components in organic electronic materials. encyclopedia.pub The reactivity of the thioether sulfur, being a good nucleophile, also opens up avenues for further chemical modification. youtube.com

Scope and Objectives of Academic Inquiry into 3-Thiophenecarboxylic acid, 4-(methylthio)-

The specific compound, 3-Thiophenecarboxylic acid, 4-(methylthio)-, combines the structural features of a substituted thiophenecarboxylic acid and a thioether-containing thiophene. Academic inquiry into this molecule would likely focus on several key areas. A primary objective would be the development of efficient and regioselective synthetic routes to access this particular substitution pattern on the thiophene ring.

Subsequent investigations would likely explore the physicochemical properties of the compound, including its acidity, stability, and spectroscopic characteristics. Furthermore, the interplay between the carboxylic acid and the methylthio group would be of interest, particularly how they mutually influence the reactivity of the thiophene ring towards electrophilic substitution and other transformations. While extensive research specifically on 3-Thiophenecarboxylic acid, 4-(methylthio)- is not widely documented in publicly available literature, its structural motifs suggest potential for applications in medicinal chemistry and materials science, making it a viable subject for future academic exploration.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNPAXORJCAQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356005 | |

| Record name | 3-Thiophenecarboxylic acid, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78071-31-5 | |

| Record name | 3-Thiophenecarboxylic acid, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 Thiophenecarboxylic Acid, 4 Methylthio

Precursor Synthesis and Starting Material Derivatization

The initial stages of the synthesis are dedicated to constructing a suitable thiophene (B33073) core that is appropriately functionalized for subsequent reactions. This often involves either building the thiophene ring with the desired substituents already in place or derivatizing a pre-existing thiophene molecule.

The synthesis of substituted thiophenes is a foundational aspect of obtaining the target molecule. Various methods have been developed to prepare thiophene carboxylates and other derivatives that can serve as precursors. One notable approach involves the cycloaddition of a mercapto-ketone with an acrylate, followed by an acid-catalyzed aromatization to yield a thiophene-3-carboxylate structure. researchgate.net This method provides a direct route to the core structure required.

Another strategy focuses on the reaction of 3-alkoxy-2-arylsulfonylacrylonitriles with methyl thioglycolate, which yields methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates. elsevierpure.com While these products contain different substituents, the methodology highlights a convergent approach to building highly substituted thiophenes. Similarly, specific intermediates like methyl 3-amino-4-methylthiophene-2-carboxylate can be synthesized from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in high yield. chemicalbook.com These examples underscore the variety of available routes to functionalized thiophenes that can be adapted to generate the necessary precursors for 3-Thiophenecarboxylic acid, 4-(methylthio)-.

Halogenated thiophenes, particularly bromo- and chloro-substituted derivatives, are critical building blocks in many synthetic routes. nih.gov The halogen atom serves as a versatile handle for subsequent cross-coupling reactions or metallation, facilitating the introduction of other functional groups. beilstein-journals.orgresearchgate.net

The development of scalable manufacturing routes for halogenated 2-thiophenecarboxylic acids has been a focus of significant research. nih.govbeilstein-journals.orgresearchgate.net For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride can be prepared from 3-methylthiophene (B123197) through a one-pot bromination/debromination followed by conversion of the carboxylic acid to the acid chloride. beilstein-journals.orgbeilstein-journals.org Another important precursor, 3,4,5-trichloro-2-thiophenecarboxylic acid, can be synthesized from tetrachlorothiophene. beilstein-journals.org This transformation is achieved via metallation using n-butyllithium or a Grignard reaction, followed by carbonation with carbon dioxide to install the carboxylic acid group. beilstein-journals.orgresearchgate.netbeilstein-journals.org

| Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| Tetrachlorothiophene | 1. n-BuLi or Mg/1,2-dibromoethane 2. CO₂ 3. SOCl₂ | 3,4,5-Trichloro-2-thiophenecarbonyl chloride | Metallation-Carbonation |

| 3-Methylthiophene | 1. Bromine 2. Zinc dust 3. SOCl₂ | 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | Bromination-Reduction |

| 2-Thiophenecarbonitrile | Cl₂ (vapor phase, 500°C) | 3,4,5-Trichloro-2-thiophenecarbonitrile | High-Temperature Chlorination |

C-S Bond Formation and Methylthio Group Installation

The introduction of the methylthio (-SCH₃) group at the C4 position of the thiophene ring is a pivotal step in the synthesis. This is typically accomplished through C-S bond formation reactions, with modern methods often employing catalytic strategies for efficiency and selectivity.

Recent advances have focused on using readily available and inexpensive reagents as the source for the methylthio group. Dimethyl sulfoxide (B87167) (DMSO) has emerged as a particularly useful reagent, serving as both a solvent and the methylthio source in various transformations. nih.govresearchgate.net

The use of dimethyl sulfoxide (DMSO) as a methylthiolating agent represents an efficient strategy for C-S bond formation. nih.gov In one approach, the intramolecular cyclization of 2-alkynylsulfides can be mediated by a combination of DMSO and thionyl chloride (SOCl₂) to furnish 3-(methylthio)-benzo[b]thiophenes. researchgate.net In this process, DMSO acts as the source of the methylthio group that is installed on the heterocyclic framework. researchgate.net A similar Cu(II)-mediated methylthiolation of aryl C-H bonds under oxidative conditions also uses DMSO as the methylthiolation reagent, demonstrating the versatility of this approach for various aromatic substrates. nih.gov

For carboxylic acids, a catalyst-free method for the preparation of methylthiomethyl (MTM) esters has been developed using DMSO as both the solvent and the methylthiomethyl source. rsc.org This autocatalytic process proceeds smoothly for a broad range of carboxylic acids, showcasing a practical method for introducing a related functional group. rsc.org

| Substrate Type | Key Reagents | Product Type | Role of DMSO |

|---|---|---|---|

| Aryl C-H Bonds | Cu(II) salt, Oxidant | Aryl methyl sulfide | Methylthiolation Reagent |

| 2-Alkynylanisoles/Sulfides | SOCl₂ | 3-(Methylthio)-benzo[b]furans/thiophenes | Solvent and Sulfur Source |

| Carboxylic Acids/Phenols | None (Autocatalytic) | Methylthiomethyl (MTM) esters/ethers | Solvent and MTM Source |

The mechanism of DMSO-mediated methylthiolation reactions is believed to proceed through the formation of a highly reactive electrophilic sulfur species. When DMSO is activated, for instance by thionyl chloride or under oxidative conditions, it can generate a transient intermediate such as a dimethyl(methylthio)sulfonium (B1224233) species or a related thionium (B1214772) ion equivalent. researchgate.netnih.gov

This thionium ion behaves as a potent electrophile, analogous to a "super carbonyl" equivalent. nih.gov It can then be attacked by a nucleophile, which in the context of synthesizing 3-Thiophenecarboxylic acid, 4-(methylthio)-, would be the electron-rich thiophene ring at the C4 position. The subsequent electrophilic aromatic substitution reaction results in the formation of the C-S bond and the installation of the methylthio group. This pathway provides a mild and often irreversible route to the desired product, avoiding harsh conditions that might compromise the integrity of the thiophene ring or its other functional groups. nih.gov

Nucleophilic Substitution Reactions for Sulfur Atom Introduction

The introduction of the 4-(methylthio)- group onto a pre-existing thiophene ring is a key strategic step that can be effectively achieved through nucleophilic aromatic substitution (SNAr). This approach is particularly viable when the thiophene ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. Thiophene derivatives are generally more reactive than their benzene (B151609) analogues in nucleophilic substitution reactions. uoanbar.edu.iq

In a typical synthetic route, a thiophene precursor bearing a suitable leaving group, such as a halogen (e.g., bromine or chlorine), at the 4-position is reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The reaction proceeds by the attack of the thiomethoxide anion on the carbon atom bearing the leaving group, followed by the departure of the leaving group to yield the 4-(methylthio)thiophene derivative. The presence of activating groups, such as a nitro or cyano group, on the thiophene ring can significantly facilitate this substitution process. researchgate.net

Table 1: Nucleophilic Substitution for Sulfur Introduction

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| 4-Bromo-3-nitrothiophene | Sodium thiomethoxide (NaSMe) | 4-(Methylthio)-3-nitrothiophene | Polar aprotic solvent (e.g., DMF, DMSO) |

Carboxylic Acid Functionalization and Introduction

The introduction of the carboxylic acid group at the 3-position of the thiophene ring is a critical transformation. Several methods are available, including carbonylation reactions, hydrolysis of ester precursors, and various oxidation or direct carboxylation routes.

Carbonylation Reactions for Carboxyl Group Formation

Palladium-catalyzed carbonylation offers a direct method for converting halothiophenes into their corresponding carboxylic acid derivatives. In this process, a 3-halothiophene, typically 3-bromothiophene (B43185) or 3-iodothiophene, is reacted with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net This reaction can be tuned to produce either the carboxylic acid, ester, or amide, depending on the nucleophile present. For the synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)-, the starting material would be 3-bromo-4-(methylthio)thiophene. The reaction with CO and water under palladium catalysis would yield the desired product.

A related and effective method is the palladium iodide-catalyzed oxidative carbonylation. This process can convert specific precursors, such as 1-(methylthio)-3-yn-2-ols, into thiophene-3-carboxylic esters under aerobic conditions. acs.org This demonstrates a sophisticated one-pot approach that constructs the thiophene ring and introduces the carboxyl functional group simultaneously.

Hydrolysis of Ester Precursors to the Carboxylic Acid

A widely used and reliable method for obtaining thiophenecarboxylic acids is the hydrolysis of their corresponding ester precursors. google.com This two-step approach involves first synthesizing the methyl or ethyl ester of the target carboxylic acid, which is often easier to purify, followed by hydrolysis. The synthesis of methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates, for example, is followed by hydrolysis and decarboxylation to access the desired thiophene core. elsevierpure.com

The hydrolysis is typically carried out under basic conditions, for instance, by heating the ester with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. This method is compatible with a wide range of functional groups on the thiophene ring. The enzymatic hydrolysis of thiophene-based polyesters further illustrates the susceptibility of the ester linkage to cleavage, yielding the constituent dicarboxylic acid. frontiersin.org

Table 2: Hydrolysis of Thiophene Esters

| Ester Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|

| Methyl 4-(methylthio)-3-thiophenecarboxylate | 1. NaOH (aq) 2. HCl (aq) | 3-Thiophenecarboxylic acid, 4-(methylthio)- | Base-catalyzed hydrolysis |

Oxidative Cleavage and Carboxylation Routes

Alternative strategies involve the oxidation of a pre-installed side chain or the direct carboxylation of the thiophene ring.

Oxidative Cleavage: A thiophene ring bearing an oxidizable side chain, such as an acetyl or alkyl group, at the 3-position can be converted to a carboxylic acid. pharmaguideline.com For instance, 3-acetyl-4-(methylthio)thiophene can be subjected to a haloform reaction or treated with stronger oxidizing agents to cleave the acetyl group and form the carboxylic acid. The stability of the thiophene ring to many oxidizing agents allows for the selective transformation of the side chain. pharmaguideline.com However, harsh conditions, such as heating with nitric acid, can lead to ring opening. pharmaguideline.com The oxidation of thiophene derivatives is also a key metabolic pathway, which can proceed through thiophene-S-oxide or thiophene epoxide intermediates. nih.govnih.gov

Direct Carboxylation: This method involves the deprotonation of the thiophene ring at the 3-position using a strong base, such as n-butyllithium, to form a thienyllithium intermediate. This potent nucleophile is then quenched with carbon dioxide (CO₂) to form the lithium carboxylate, which upon acidic workup yields the desired carboxylic acid. beilstein-journals.org This approach requires careful control of temperature to avoid side reactions. More recently, methods for the direct carboxylation of thiophene with CO₂ using a cesium carbonate and carboxylate salt medium have been developed, offering a pathway that avoids organometallic reagents. mdpi.com

Thiophene Ring Construction and Cyclization Strategies

Instead of functionalizing a pre-existing thiophene ring, the target molecule can be assembled by constructing the ring itself with the required substituents in place.

Cycloaddition Reactions Involving Thiophene Precursors

Cycloaddition reactions provide a powerful tool for the construction of the thiophene ring. While thiophene itself is relatively aromatic and less reactive in cycloadditions compared to furan, its derivatives, particularly thiophene S-oxides, are excellent dienes in Diels-Alder reactions. researchtrends.net The oxidation of a substituted thiophene to its S-oxide reduces its aromaticity and makes it susceptible to [4+2] cycloaddition with a dienophile. Subsequent extrusion of sulfur monoxide from the resulting bicyclic adduct can lead to a new, highly functionalized aromatic ring. semanticscholar.org

Another approach involves a [4+1] cycloaddition, as demonstrated in the reaction of thiophene with an aluminium(I) reagent, which leads to carbon-sulfur bond activation and ring-expansion. rsc.org While this specific example leads to desulfurization, the principle of cycloaddition to build or modify the heterocyclic core is a key strategy in modern synthetic chemistry. Such strategies can be designed to form the thiophene ring from acyclic precursors, building in the desired 3-carboxy and 4-methylthio substitution pattern from the start. nih.gov

Metal-Catalyzed Cyclization Approaches

The construction of the thiophene ring itself offers a powerful method for installing the desired substituents from acyclic precursors. Metal-catalyzed heterocyclization of functionalized alkynes is a prominent and atom-economical strategy for creating substituted thiophenes. nih.gov Catalysts based on palladium, copper, and rhodium are frequently employed to mediate these transformations.

Palladium catalysis, in particular, has proven versatile. For instance, the PdI₂/KI system is effective in catalyzing the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. organic-chemistry.org A hypothetical route to a precursor of the target molecule could involve an appropriately substituted mercapto-yn-ol, where the substituents are chosen to become the carboxylic acid and methylthio groups upon further modification. Similarly, palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes has been used to generate benzo[b]thiophene-3-carboxylic esters, demonstrating the compatibility of both the methylthio group and the formation of a carboxylate function in a palladium-catalyzed ring closure. nih.govacs.org

Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides another regioselective route to highly substituted thiophenes. organic-chemistry.org This method could potentially be adapted by selecting a thiadiazole and an alkyne bearing precursors to the required functional groups.

| Catalytic System | Precursor Type | General Product | Potential Applicability | Reference |

|---|---|---|---|---|

| PdI₂/KI | (Z)-2-en-4-yne-1-thiols | 2,4-Disubstituted Thiophenes | High potential for regiocontrol in forming 3,4-disubstituted systems if precursors are designed accordingly. | nih.gov |

| PdI₂/KI/CO/Air | 2-(Methylthio)phenylacetylenes | Benzo[b]thiophene-3-carboxylates | Demonstrates compatibility of Pd-catalysis with methylthio and carboxylate groups. | nih.govacs.org |

| Copper (e.g., CuX₂) | (Z)-1-en-3-ynyl(butyl)sulfanes | 3-Halothiophenes | Useful for introducing a handle (halogen) for further functionalization. | nih.gov |

| Rhodium | 1,2,3-Thiadiazoles + Alkynes | Highly Substituted Thiophenes | Offers high regioselectivity depending on the choice of alkyne and thiadiazole. | organic-chemistry.org |

Acid-Catalyzed Aromatization Processes

Classical thiophene syntheses often proceed via a non-aromatic intermediate, such as a dihydrothiophene, which is subsequently aromatized. This final aromatization step can frequently be promoted by acid catalysis. The Paal-Knorr thiophene synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent (like phosphorus pentasulfide or Lawesson's reagent), a process that can be facilitated by acidic conditions to achieve cyclization and dehydration to the aromatic thiophene. pharmaguideline.comorganic-chemistry.org

For the synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)-, this approach would require a 1,4-dicarbonyl precursor with the appropriate substituents already in place. The aromatization of a pre-formed dihydrothiophene ring is another key strategy. acs.org For instance, a dihydrothiophene bearing the necessary functional groups (or their precursors) at the 3- and 4-positions could be oxidized to the target thiophene. While often accomplished with oxidizing agents, acid-catalyzed elimination of water or other leaving groups from a suitably functionalized dihydrothiophene can also achieve aromatization.

Regioselective Synthesis and Isomer Control

Achieving the specific 3,4-substitution pattern on a thiophene ring is a significant challenge due to the inherent reactivity of the thiophene nucleus, which typically favors substitution at the 2- and 5-positions. Therefore, strategies that can override this natural preference are essential for controlling isomer formation.

Directed Lithiation and Metalation Strategies for Position-Specific Substitution

Directed ortho-metalation (DoM) is one of the most powerful strategies for the regioselective functionalization of aromatic and heterocyclic rings. semanticscholar.orgresearchgate.net This technique relies on a directing metalating group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho-position. baranlab.org

In the context of synthesizing 3-Thiophenecarboxylic acid, 4-(methylthio)-, one could start with 3-thiophenecarboxylic acid. The carboxylic acid group is a potent DMG. uwindsor.ca However, its acidic proton would be immediately quenched by the organolithium base. Therefore, the acid must be protected or a modified strategy used. A common approach is to convert the carboxylic acid to a more robust DMG, such as a tertiary amide (e.g., N,N-diethylamide) or an oxazoline. These groups are excellent at directing lithiation to the 2-position.

To achieve 4-substitution, one might start with a 3-substituted thiophene where the substituent directs to the 4-position. Alternatively, a blocking group could be placed at the 2-position of 3-thiophenecarboxylic acid, forcing lithiation to occur at the next most acidic site, the 5-position. A more direct route involves starting with a thiophene already bearing the methylthio group. The methylthio group itself can direct lithiation, although its directing power is weaker than that of groups like amides or carboxylic acids. acs.org

A plausible synthetic route could involve the lithiation of a protected 3-thiophenecarboxylic acid at the 2-position, followed by introduction of a blocking group (e.g., a silyl (B83357) group). Subsequent removal of the directing group and introduction of a new one at the 4-position could then direct a second lithiation at the 3-position. A more elegant approach is to use a substrate where the combined electronic effects and directing abilities favor the desired outcome. For example, starting with 4-bromo-3-thiophenecarboxylic acid would allow for halogen-metal exchange at the 4-position, followed by quenching with an electrophile to install the methylthio group.

Influence of Substituent Effects on Regioselectivity

The inherent electronic properties of substituents on the thiophene ring heavily influence the regioselectivity of further reactions, particularly electrophilic aromatic substitution. The thiophene ring is electron-rich, and electrophilic attack preferentially occurs at the C2 and C5 positions.

A carboxylic acid group at the 3-position is an electron-withdrawing group (EWG) and acts as a deactivator and a meta-director. In this case, it would direct an incoming electrophile to the 5-position. The methylthio group (-SMe), conversely, is an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance; it is an ortho-, para-director. nih.gov If placed at the 4-position, it would direct incoming electrophiles to the 2- and 5-positions.

When both groups are present, their effects are combined. For the target molecule, 3-Thiophenecarboxylic acid, 4-(methylthio)-, both the C2 and C5 positions are activated by the methylthio group, while the C5 position is also the preferred site for electrophilic attack directed by the deactivating carboxylic acid group. This makes the C5 position the most likely site for further electrophilic substitution. This inherent reactivity highlights why directed metalation strategies, which operate via kinetically controlled deprotonation, are often superior to electrophilic substitution for synthesizing sterically hindered or electronically disfavored isomers like the 3,4-disubstituted pattern. acs.org

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Flow chemistry represents a significant paradigm shift from traditional batch processing.

Flow Chemistry Applications in Thiophene Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous reagents or exothermic reactions, and straightforward scalability. researchgate.net

The synthesis of heterocyclic compounds, including thiophenes, has been successfully translated to flow chemistry platforms. For example, the direct C-H arylation of thiophene derivatives has been demonstrated in a continuous flow setup using a packed-bed reactor with a solid base, achieving high yields and productivity. researchgate.net Metal-catalyzed coupling and cyclization reactions are also well-suited for flow reactors, where catalyst leaching can be minimized and reaction conditions can be finely tuned to optimize yield and selectivity.

A potential flow synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)- could involve a multi-step sequence where a lithiated thiophene intermediate is generated and quenched in-line. The ability to perform reactions at very low temperatures with excellent control, and to immediately introduce the subsequent reagent, can minimize side reactions and improve the yield of the desired regiochemically defined product. This approach would be particularly advantageous for managing the often unstable organolithium intermediates used in directed metalation strategies.

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a mild and efficient alternative to traditional cross-coupling methods. This approach is particularly valuable for the selective modification of heteroaromatic compounds like thiophene. The fundamental principle involves a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process. This generates highly reactive radical intermediates that can then engage in bond-forming reactions at previously unreactive C-H positions.

While a direct, single-step synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)- via photoredox catalysis has not been explicitly detailed in the literature, a plausible synthetic route can be designed based on established C-H functionalization reactions. A hypothetical two-step sequence could involve either C-H methylthiolation followed by C-H carboxylation, or the reverse order.

Hypothetical Route A: C-H Methylthiolation followed by C-H Carboxylation

C-H Methylthiolation: The synthesis could commence with 3-thiophenecarboxylic acid. A photoredox-catalyzed C-H methylthiolation at the C4 position would yield the target compound. This transformation could theoretically be achieved using a suitable methylthio source, such as dimethyl disulfide (DMDS). In this process, the photocatalyst, upon excitation by visible light, would facilitate the generation of a methylthiyl radical (•SCH₃). This radical could then add to the C4 position of the thiophene ring, followed by a rearomatization step to furnish the 4-(methylthio) derivative.

C-H Carboxylation: Alternatively, starting with a 4-(methylthio)thiophene precursor, the carboxylic acid group could be installed at the C3 position. Recent advances have demonstrated the direct C-H carboxylation of arenes using carbon dioxide (CO₂) under photoredox conditions. digitellinc.comchemrxiv.org This method involves the photocatalytic generation of an aromatic radical anion, which is nucleophilic enough to attack CO₂. chemrxiv.org Applying this to a thiophene derivative would provide a direct route to the carboxylic acid functionality without the need for pre-functionalized starting materials like halogenated thiophenes.

The table below outlines plausible conditions for these hypothetical steps, derived from analogous transformations reported in the literature.

| Step | Starting Material | Reagents | Photocatalyst (Example) | Light Source | Potential Outcome |

|---|---|---|---|---|---|

| C-H Methylthiolation | 3-Thiophenecarboxylic acid | Dimethyl disulfide (DMDS) | Iridium or Ruthenium complex | Blue LEDs | 3-Thiophenecarboxylic acid, 4-(methylthio)- |

| C-H Carboxylation | 3-(Methylthio)thiophene | CO₂ (1 atm), Organic Base | Organic Dye (e.g., Anthrolate Anion) | Blue LEDs | 3-Thiophenecarboxylic acid, 4-(methylthio)- |

This approach highlights the potential of photoredox catalysis to streamline the synthesis of polysubstituted thiophenes by directly targeting C-H bonds, thereby improving atom economy and reducing the reliance on multi-step sequences involving protecting groups and pre-functionalization.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of traditional organic reactions. This strategy can offer significant advantages, including high stereoselectivity, regioselectivity, and the ability to operate under mild reaction conditions, which helps to preserve sensitive functional groups.

The application of chemoenzymatic methods for the de novo synthesis of the thiophene ring itself is not a widely established field. However, enzymes, particularly lipases, have been employed in the synthesis and modification of thiophene derivatives. mdpi.com Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. nih.govscielo.br

For the synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)-, a chemoenzymatic approach would most likely be applied in the modification of a precursor or a late-stage synthetic intermediate. For instance:

Ester Hydrolysis: If the synthesis yields an ester of the target molecule (e.g., methyl 4-(methylthio)-3-thiophenecarboxylate), a lipase (B570770) could be used for the selective hydrolysis of the ester to the corresponding carboxylic acid. This enzymatic step can be advantageous when other parts of the molecule are sensitive to the harsh basic or acidic conditions of traditional chemical hydrolysis.

Esterification: Conversely, an enzyme could be used to catalyze the esterification of the carboxylic acid group if a specific ester derivative is desired. Lipase-catalyzed esterification is a common green chemistry technique. scielo.br For example, Candida antarctica lipase B (CALB) has been used to synthesize thiophene-containing polyesters. researchgate.net

The table below summarizes potential applications of enzymes in the synthesis pathway.

| Transformation | Substrate | Enzyme (Example) | Reaction Type | Potential Advantage |

|---|---|---|---|---|

| Ester to Carboxylic Acid | Methyl 4-(methylthio)-3-thiophenecarboxylate | Candida antarctica lipase B (CALB) | Hydrolysis | Mild conditions, high selectivity |

| Carboxylic Acid to Ester | 3-Thiophenecarboxylic acid, 4-(methylthio)- | Porcine pancreatic lipase (PPL) | Esterification | Green reaction conditions |

While a fully chemoenzymatic route for the construction of the 4-(methylthio)-3-thiophenecarboxylic acid scaffold from simple precursors is not currently documented, the use of enzymes for key transformations represents a promising avenue for developing more sustainable and selective synthetic processes. mdpi.com

Reaction Mechanisms and Kinetic Studies of 3 Thiophenecarboxylic Acid, 4 Methylthio Transformations

Mechanistic Pathways of Derivatization Reactions

The derivatization of 3-Thiophenecarboxylic acid, 4-(methylthio)- primarily involves reactions targeting the methylthio and carboxylic acid functionalities. These transformations allow for the introduction of diverse chemical moieties, leading to a wide array of novel compounds.

Detailed Analysis of Methylthio Group Reactivity (e.g., oxidation, displacement)

The sulfur atom of the methylthio group in 3-Thiophenecarboxylic acid, 4-(methylthio)- is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur atom significantly influences the electronic properties of the thiophene (B33073) ring.

Oxidation: The oxidation of the methylthio group can be achieved using various oxidizing agents. The reaction proceeds in a stepwise manner, first forming the sulfoxide and then, under stronger conditions, the sulfone.

Mechanism of Oxidation: The oxidation of thioethers to sulfoxides is generally believed to proceed via a nucleophilic attack of the sulfur atom on the oxidant. For instance, with a peroxy acid (like m-CPBA), the reaction involves the transfer of an oxygen atom from the peroxy acid to the sulfur atom. The rate of this reaction is influenced by the electron density on the sulfur atom; electron-donating groups on the aromatic ring can enhance the reaction rate. In the case of 3-Thiophenecarboxylic acid, 4-(methylthio)-, the electron-donating nature of the thiophene ring, facilitated by the sulfur heteroatom, can promote this oxidation. However, the electron-withdrawing carboxylic acid group at the 3-position may slightly diminish the nucleophilicity of the methylthio sulfur.

Kinetic Considerations: The kinetics of thioether oxidation are typically second-order, being first-order in both the thioether and the oxidizing agent. The reaction rate is sensitive to the solvent and the specific oxidant used.

| Oxidizing Agent | Product(s) | General Reaction Conditions |

| Hydrogen Peroxide | Sulfoxide, Sulfone | Acetic acid, room temperature to reflux |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone | Chlorinated solvents, 0 °C to room temperature |

| Sodium periodate | Sulfoxide | Methanol (B129727)/water, room temperature |

| Potassium permanganate (B83412) | Sulfone | Basic or acidic conditions, often with heating |

Displacement: The methylthio group can potentially be displaced by strong nucleophiles, although this is generally a more challenging transformation compared to the displacement of halides. The success of such a reaction often depends on the activation of the thiophene ring by electron-withdrawing groups. The carboxylic acid group at the 3-position, being electron-withdrawing, can facilitate nucleophilic aromatic substitution at the 4-position.

Mechanism of Displacement: Nucleophilic aromatic substitution (SNAr) on thiophene rings typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. For the displacement of the methylthio group, a potent nucleophile is required.

Carboxylic Acid Group Activation and Transformation Pathways

The carboxylic acid group at the 3-position of the thiophene ring is a versatile handle for a variety of chemical transformations, including esterification, amidation, and conversion to an acyl chloride. These reactions typically require the activation of the carboxylic acid.

Activation: The direct reaction of carboxylic acids with nucleophiles is often slow due to the low electrophilicity of the carbonyl carbon and the acidic nature of the proton, which can protonate the nucleophile. Therefore, the hydroxyl group of the carboxylic acid is typically converted into a better leaving group. libretexts.orglibretexts.org

Common Activation Methods:

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acyl chloride. libretexts.org The mechanism involves the initial formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.org

Mixed Anhydride Formation: Reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base generates a mixed anhydride, which is also a good acylating agent.

Carbodiimide (B86325) Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for amide and ester formation. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the nucleophile (amine or alcohol). libretexts.org

| Activation Method | Reagent(s) | Reactive Intermediate | Subsequent Transformation |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl chloride | Esterification, Amidation, Friedel-Crafts acylation |

| Mixed Anhydride Formation | ClCO₂Et, Base | Mixed anhydride | Esterification, Amidation |

| Carbodiimide Coupling | DCC or EDC | O-acylisourea | Esterification, Amidation |

Transformation Pathways: Once activated, the acyl group can readily react with a wide range of nucleophiles to form various derivatives.

Esterification: Activated 3-Thiophenecarboxylic acid, 4-(methylthio)- can react with alcohols to form the corresponding esters. This reaction is often catalyzed by an acid or promoted by the activation methods described above.

Amidation: Reaction with primary or secondary amines yields amides. This is a common transformation in medicinal chemistry to introduce functionalities that can engage in hydrogen bonding. asiaresearchnews.com

Thiophene Ring Reactivity Analysis

The thiophene ring in 3-Thiophenecarboxylic acid, 4-(methylthio)- is an aromatic system that can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions and ring-opening reactions under specific conditions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) through resonance. pearson.comimperial.ac.uk The position of electrophilic attack on the substituted thiophene ring is directed by the combined influence of the methylthio and carboxylic acid groups.

Directing Effects:

Methylthio Group (-SMe): The methylthio group is an ortho, para-directing and activating group due to the lone pairs on the sulfur atom which can be donated into the ring through resonance. In a thiophene ring, this translates to directing electrophiles to the adjacent positions (α-positions relative to the sulfur of the thiophene ring are generally more reactive).

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects.

Predicted Regioselectivity: In 3-Thiophenecarboxylic acid, 4-(methylthio)-, the 4-methylthio group strongly activates the 5-position for electrophilic attack. The 3-carboxylic acid group deactivates the ring, particularly at the 2- and 5-positions relative to itself (which are the 2- and 4-positions of the thiophene ring). The powerful activating and directing effect of the methylthio group is expected to dominate, leading to preferential substitution at the 5-position. The 2-position is sterically hindered and electronically deactivated by the adjacent carboxylic acid group.

| Electrophilic Reagent | Expected Major Product |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-3-thiophenecarboxylic acid, 4-(methylthio)- |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-3-thiophenecarboxylic acid, 4-(methylthio)- |

| SO₃/H₂SO₄ (Sulfonation) | 5-Sulfo-3-thiophenecarboxylic acid, 4-(methylthio)- |

| RCOCl/AlCl₃ (Acylation) | 5-Acyl-3-thiophenecarboxylic acid, 4-(methylthio)- |

Kinetic Studies: Kinetic studies on the electrophilic substitution of substituted thiophenes have shown that the rates of reaction are highly dependent on the nature of the substituent and the electrophile. rsc.orgrsc.org For 3-Thiophenecarboxylic acid, 4-(methylthio)-, the activating effect of the methylthio group would be expected to result in a faster reaction rate compared to thiophene-3-carboxylic acid, but slower than 4-methylthiothiophene.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution on the thiophene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. quimicaorganica.org In 3-Thiophenecarboxylic acid, 4-(methylthio)-, the carboxylic acid group provides some activation. However, for a nucleophilic substitution to occur on the ring itself (displacing a hydrogen or a pre-existing leaving group other than the methylthio group), very strong reaction conditions or the presence of additional activating groups would likely be necessary.

If a good leaving group (e.g., a halogen) were present at the 2- or 5-position, the electron-withdrawing nature of the carboxylic acid group would facilitate its displacement by a nucleophile via the SNAr mechanism.

Cycloaddition and Ring-Opening Reaction Mechanisms

Cycloaddition Reactions: Thiophenes can participate in cycloaddition reactions, although their aromaticity makes them less reactive than less aromatic five-membered heterocycles like furan. researchtrends.net They can act as dienes in Diels-Alder reactions, particularly when the aromaticity is disrupted, for example, by oxidation to a thiophene-1,1-dioxide. researchtrends.net The presence of both an electron-donating (methylthio) and an electron-withdrawing (carboxylic acid) group could influence the propensity of the thiophene ring to participate in cycloaddition reactions, potentially by altering its frontier molecular orbital energies. For instance, 3,4-disubstituted thiophenes have been synthesized via intermolecular cycloaddition-cycloreversion procedures. rsc.orgnih.gov

Catalytic Reaction Mechanisms

Catalysis is fundamental to the functionalization of thiophene derivatives. The interplay between metal centers, ligands, and substrates dictates the reaction pathway and product distribution. For 3-Thiophenecarboxylic acid, 4-(methylthio)-, the carboxylic acid and methylthio groups offer unique electronic properties and potential coordination sites that influence its reactivity in various catalytic cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the choice of ligand is critical for catalyst performance. While specific studies on 3-Thiophenecarboxylic acid, 4-(methylthio)- are not extensively detailed in the literature, the principles governing related thiophene systems are directly applicable.

The activity of the palladium metal center is profoundly influenced by the electronic and steric properties of its coordinating ligands. In reactions like the Suzuki-Miyaura or Stille coupling, ligands stabilize the low-valent palladium(0) species, facilitate oxidative addition into an aryl-halide bond, and promote reductive elimination to yield the final product. nih.govyoutube.com For thiophene-containing substrates, both electron-rich and electron-deficient coupling partners can be used effectively. jcu.edu.au

Ligand Sterics and Selectivity: Bulky monophosphine ligands, such as those from the biarylphosphine class (e.g., RuPhos, PtBu3), are known to promote catalysis by favoring the formation of monoligated 12e- Pd(0) species. nih.gov These highly reactive species can be particularly effective but may also lead to challenges in controlling selectivity, especially in polyhalogenated substrates where over-functionalization can occur. nih.gov The selectivity for mono- versus difunctionalization arises from the competition between the dissociation of the palladium catalyst from the initial product and a second oxidative addition step. nih.gov In some cases, ligand-less conditions using Pd(OAc)2 at very low concentrations have proven highly efficient for the direct arylation of thiophenes, minimizing waste and cost. rsc.org

Metal Center and Ligand Cooperation: The interaction between the ligand and the metal center can be complex. In certain C–S cross-coupling reactions, catalysts supported by monophosphine ligands have shown superior effectiveness compared to traditional chelating bisphosphine ligands. nih.gov This is because the latter can sometimes form stable off-cycle species that inhibit catalysis. nih.gov The choice of metal can also be pivotal; nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have been employed for the cross-coupling of metalated thiophenes with aryl halides. researchgate.net

The table below illustrates the effect of different ligands on the yield of a representative Suzuki-Miyaura cross-coupling reaction involving a substituted aryl bromide and phenylboronic acid, catalyzed by various cyclometallated palladium compounds. mdpi.com

| Catalyst (Ligand System) | Substituents on Ligand | Conversion Rate (%) |

|---|---|---|

| Compound 12 | Methoxy-disubstituted aromatic rings, Methyl on thioamide | 83 |

| Compound 16 | Methoxy-disubstituted aromatic rings, Methyl on thioamide | 98 |

| Other Analogs | Varied substitutions | <60 |

This table demonstrates that subtle changes in the ligand structure, such as the presence of methoxy (B1213986) groups and a methyl group at the thioamidic position, can dramatically enhance catalyst efficiency. mdpi.com

The sulfur atom in the 4-(methylthio)- group of 3-Thiophenecarboxylic acid, 4-(methylthio)- is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are significant for both synthetic applications and for the removal of sulfur compounds from fuels. mdpi.com Catalytic oxidation using green oxidants like hydrogen peroxide (H2O2) over heterogeneous catalysts is a field of active research. mdpi.comproquest.com

Mechanism of Sulfoxidation: The catalytic cycle for the oxidation of thioethers and thiophenes over metal-silicate catalysts (e.g., Ti- or V-silicates) with H2O2 generally involves several key steps. A proposed mechanism includes the adsorption of the thioether and H2O2 onto the catalyst surface, followed by the activation of H2O2 to form active metal-peroxo species (M-OOH or M-(η²-O₂)). proquest.com These active oxygen species then react with the sulfur atom of the substrate to form the corresponding sulfoxide, which subsequently desorbs from the catalyst surface. proquest.com Further oxidation can lead to the sulfone.

Dioxygenase and monooxygenase enzymes can also catalyze the oxidative dearomatization of thiophenes through sulfoxidation. mdpi.com Toluene dioxygenase (TDO), for example, can oxidize thiophene to the corresponding thiophene-S-oxide. mdpi.com

Factors Influencing Reactivity: The rate and selectivity of oxidation are influenced by several factors, including the electronic properties of the thiophene substrate, the nature of the catalyst, and the solvent. researchgate.net Electron-donating groups on the thiophene ring generally increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant and thus increasing the reaction rate. researchgate.net Solvents can also play a role; for instance, in non-protic solvents like acetonitrile, the formation of sulfone can be more facile as the solvent is unable to stabilize the intermediate sulfoxide through hydrogen bonding. researchgate.net

The following table shows the reactivity order for the oxidation of various sulfur-containing organic compounds with H2O2 over solid catalysts, which correlates with the electron density of the molecules. researchgate.net

| Compound | Relative Reactivity |

|---|---|

| Thioanisole (B89551) | High |

| Thiophene | Moderate |

| Dibenzothiophene (DBT) | Low |

This data indicates that thioethers like thioanisole are generally more reactive towards oxidation than heterocyclic compounds like thiophene and dibenzothiophene. researchgate.net

Carbonylative cyclization reactions are powerful synthetic methods that allow for the construction of complex cyclic structures by incorporating carbon monoxide (CO). The 4-(methylthio)- group in 3-Thiophenecarboxylic acid, 4-(methylthio)- can play a direct role in such transformations.

A notable example is the PdI2/KI-catalyzed carbonylative double cyclization of substrates containing a thiomethyl group and a triple bond. mdpi.com The proposed mechanism for a related substrate, 5-(methylthio)-1-yn-3-ols, begins with a 5-exo-dig S-cyclization. mdpi.com This step involves the intramolecular nucleophilic attack by the sulfur atom of the thiomethyl group onto the alkyne, which is coordinated to the Pd(II) catalyst. This attack forms a sulfonium (B1226848) cation intermediate. The iodide anion present in the catalytic system then demethylates the sulfonium cation, generating a vinylpalladium intermediate and methyl iodide. This sequence demonstrates a pathway where the methylthio group actively participates in the cyclization process, a mechanism that could be applicable to transformations of 3-Thiophenecarboxylic acid, 4-(methylthio)- if a suitable unsaturated functionality were present in the molecule.

Kinetic and Thermodynamic Investigations

While specific kinetic and thermodynamic data for transformations of 3-Thiophenecarboxylic acid, 4-(methylthio)- are scarce, the methodologies used to study related thiophene systems provide a framework for understanding these aspects. Such studies are essential for optimizing reaction conditions, maximizing yields, and elucidating detailed reaction mechanisms.

The determination of reaction rates and the analysis of reaction order provide quantitative information about how the concentration of reactants, catalysts, and other species affects the speed of a chemical transformation. For reactions involving thiophene derivatives, techniques such as spectroscopy (UV-Vis, NMR) and chromatography (GC, HPLC) are commonly used to monitor the concentration of reactants and products over time.

For example, in a theoretical study of the reaction between thiophene and the oxygen radical O(3P), rate constants were calculated using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. bohrium.com The study found that the total rate constants exhibit a positive temperature dependence, meaning the reaction speeds up at higher temperatures. bohrium.com While pressure affected the rates of individual reaction channels, the total rate constants were found to be pressure-independent. bohrium.com

In experimental studies of enzyme kinetics involving thiol-containing compounds, chemoassays can be used to determine reaction rates. nih.govnih.gov Such studies have shown that the reaction mechanism can change depending on the substituents on the reactants. nih.govnih.gov

Below is a hypothetical data table illustrating how reaction rate might be determined for a generic transformation of a thiophene derivative.

| Time (min) | Concentration of Reactant (M) | ln[Reactant] |

|---|---|---|

| 0 | 0.100 | -2.303 |

| 10 | 0.085 | -2.465 |

| 20 | 0.072 | -2.631 |

| 30 | 0.061 | -2.797 |

| 40 | 0.052 | -2.957 |

By plotting ln[Reactant] versus time, a linear relationship would indicate a first-order reaction with respect to the reactant. The slope of the line would be equal to the negative of the rate constant (-k).

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in chemical kinetics. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. libretexts.orgfsu.edu

Arrhenius Equation: ln(k) = ln(A) - Ea / (R * T)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. fsu.edu

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for profiling the entire energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. For instance, DFT calculations on the silver-catalyzed cyclization and rearrangement of certain arene precursors revealed that a radical pathway had a lower activation energy than an anionic pathway, with the rate-determining step having a calculated activation free energy (ΔG‡) of 39 kcal/mol for the disfavored anionic route. acs.org In another study, the activation free energy for a key C-C bond-forming step in the catalytic asymmetric functionalization of a thiophene derivative was calculated to be 16.1 kcal mol−1. rsc.org

Such computational profiling provides deep mechanistic insights that are often difficult to obtain through experimental means alone, allowing for the rational design of more efficient catalysts and reaction conditions.

Thermodynamic Stabilities of Intermediates and Products

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or computational data regarding the thermodynamic stabilities of reaction intermediates and products involved in the transformations of 3-Thiophenecarboxylic acid, 4-(methylthio)-.

While general principles of physical organic chemistry suggest that the stability of intermediates in reactions involving substituted thiophenes is influenced by the electronic and steric effects of the substituents, specific thermodynamic values such as Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) for intermediates and products of this particular compound are not available in the reviewed literature.

Theoretical studies employing computational methods such as Density Functional Theory (DFT) could provide insights into the relative stabilities of potential intermediates (e.g., carbocations, carbanions, or radical species) and the final products. Such calculations would typically involve geometry optimization of the molecular structures and calculation of their electronic energies. However, no such studies specific to 3-Thiophenecarboxylic acid, 4-(methylthio)- were found.

Without specific research findings, any discussion on the thermodynamic stabilities would be speculative and fall outside the scope of providing scientifically accurate, data-driven information as per the instructions. Therefore, no data tables or detailed research findings can be presented for this section.

Theoretical and Computational Analysis of 3-Thiophenecarboxylic acid, 4-(methylthio)- Remains an Unexplored Area of Research

A thorough review of published scientific literature reveals a significant gap in the theoretical and computational chemistry data available for the specific compound, 3-Thiophenecarboxylic acid, 4-(methylthio)-. While computational studies, including quantum chemical calculations, have been performed on the parent molecule, 3-Thiophenecarboxylic acid, and other related thiophene derivatives, specific analyses for the 4-(methylthio)- substituted variant are not present in the accessible scientific domain.

Consequently, it is not possible to provide a detailed, data-driven article on the electronic structure, frontier molecular orbitals, molecular electrostatic potential, reactivity descriptors, ground-state properties, or predicted spectroscopic parameters for 3-Thiophenecarboxylic acid, 4-(methylthio)-, as requested. The generation of scientifically accurate and informative content requires existing research and computational data, which is currently unavailable for this particular molecule.

Research into the computational properties of related compounds, such as 3-Thiophenecarboxylic acid, has utilized methods like Density Functional Theory (DFT) and Hartree-Fock theory to explore molecular geometry, electronic structure, and reactivity. nih.gov These studies often involve analyses of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential to understand the compound's stability and potential sites for chemical reactions. nih.gov Similar DFT methods have been applied to various other thiophene derivatives to predict physicochemical properties and spectral data. mdpi.comresearchgate.net

However, the influence of the 4-(methylthio)- substituent on the electronic and structural properties of the 3-Thiophenecarboxylic acid core has not been specifically documented in computational studies. Without such research, any discussion on the topics outlined—from quantum chemical calculations to spectroscopic parameter prediction—would be purely speculative and would not meet the required standards of scientific accuracy. Further computational research is necessary to elucidate the specific theoretical characteristics of 3-Thiophenecarboxylic acid, 4-(methylthio)-.

Theoretical and Computational Chemistry of 3 Thiophenecarboxylic Acid, 4 Methylthio

Spectroscopic Parameter Prediction

Vibrational Wavenumber Calculation for IR/Raman Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying molecular structures and functional groups. cardiff.ac.uk The assignment of experimental vibrational bands to specific molecular motions can be complex, but computational chemistry offers a robust solution. researchgate.net For thiophene (B33073) derivatives, Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in predicting vibrational wavenumbers. researchgate.net

Theoretical harmonic frequencies are systematically calculated for the optimized molecular geometry. researchgate.net These calculated values are often slightly higher than the experimental wavenumbers due to the neglect of anharmonicity and the use of finite basis sets. iosrjournals.org To improve the correlation with experimental data, the calculated frequencies are uniformly scaled using scaling factors. researchgate.netiosrjournals.org The Potential Energy Distribution (PED) is then analyzed to provide a quantitative assignment of each normal mode, describing the contribution of individual bond stretches, angle bends, and torsions to each vibrational frequency. researchgate.net This detailed assignment is crucial for an unambiguous interpretation of the experimental IR and Raman spectra. researchgate.net

Below is a representative table of calculated vibrational frequencies for 3-Thiophenecarboxylic acid, 4-(methylthio)-, based on computational methods applied to similar thiophene structures.

Table 1: Calculated Vibrational Wavenumbers and Assignments

| Calculated Wavenumber (cm⁻¹, Scaled) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|

| ~3550 | ~3560 | - | O-H stretch (monomer) |

| ~3090 | ~3095 | ~3092 | C-H stretch (thiophene ring) |

| ~2920 | ~2925 | ~2921 | C-H stretch (methyl group) |

| ~1710 | ~1715 | ~1708 | C=O stretch (carboxylic acid) |

| ~1520 | ~1525 | ~1522 | C=C stretch (thiophene ring) |

| ~1420 | ~1425 | ~1420 | C-O-H in-plane bend |

| ~1290 | ~1295 | ~1291 | C-O stretch (carboxylic acid) |

| ~840 | ~845 | ~842 | C-S stretch (thiophene ring) |

Note: Data is illustrative of typical results from DFT calculations for this class of compound.

NMR Chemical Shift Prediction and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the detailed structure of molecules in solution. Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. globalresearchonline.net The process begins with a conformational analysis to identify the molecule's most stable three-dimensional structures (conformers). For 3-Thiophenecarboxylic acid, 4-(methylthio)-, this involves exploring the rotational barriers around the single bonds, particularly the bond connecting the thiophene ring to the carboxylic acid group.

Once the lowest energy conformers are identified, GIAO calculations are performed on these structures. globalresearchonline.net The resulting magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts for different conformers can be averaged, weighted by their Boltzmann population, to simulate the spectrum of a dynamic system at a given temperature. nih.gov This approach not only aids in the assignment of experimental NMR signals but also provides deep insight into the conformational preferences of the molecule in solution. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for a Stable Conformer

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Carboxyl) | ~165.8 |

| C3 (Thiophene) | ~135.2 |

| C4 (Thiophene) | ~138.5 |

| C2 (Thiophene) | ~128.1 |

| C5 (Thiophene) | ~125.9 |

Note: Data is illustrative and based on GIAO calculations for related thiophene structures.

UV-Vis Absorption Spectra Simulation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net

These calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations (e.g., π → π* or n → π* transitions). iosrjournals.org For 3-Thiophenecarboxylic acid, 4-(methylthio)-, TD-DFT calculations can elucidate how the interplay between the electron-rich thiophene ring, the electron-withdrawing carboxylic acid group, and the methylthio substituent influences the molecule's absorption properties.

Intermolecular Interaction Studies

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and biological activity. Computational modeling is indispensable for analyzing these non-covalent interactions in detail.

Hydrogen Bonding Network Analysis

The carboxylic acid group in 3-Thiophenecarboxylic acid, 4-(methylthio)- is a potent hydrogen bond donor (O-H) and acceptor (C=O). researchgate.net In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.net Computational studies can model these dimers to determine their binding energy, geometry, and the effect of dimerization on vibrational frequencies (e.g., a significant redshift of the O-H and C=O stretching bands). researchgate.net

Beyond these strong interactions, weaker hydrogen bonds like C-H···O and C-H···S can also play a crucial role in directing the supramolecular assembly. nih.gov Quantum chemical methods can identify and characterize these weak interactions, providing a comprehensive picture of the hydrogen bonding network that stabilizes the crystal lattice. rsc.org

Adsorption Mechanism Modeling on Surfaces (e.g., silver nanocolloids)

The interaction of thiophene derivatives with metal surfaces is of great interest for applications in molecular electronics and sensing. The adsorption of 3-Thiophenecarboxylic acid, 4-(methylthio)- on a surface like silver nanocolloids can be modeled using DFT calculations. The molecule possesses multiple potential binding sites: the sulfur atom of the thiophene ring, the sulfur atom of the methylthio group, and the oxygen atoms of the carboxylate group (upon deprotonation).

Computational models can simulate the molecule approaching the silver surface to determine the most favorable adsorption geometry and calculate the adsorption energy. These studies can reveal whether the molecule adsorbs flat on the surface, maximizing π-system interaction, or binds upright through specific atoms. The sulfur atoms are known to have a strong affinity for silver, suggesting they are likely primary interaction sites. mdpi.com Modeling can also predict changes in the electronic structure of the molecule upon adsorption, which is key to understanding phenomena like Surface-Enhanced Raman Scattering (SERS).

Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models can account for these solvent effects using either implicit or explicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to model bulk electrostatic effects. researchgate.net

Using these models, one can study how solvent polarity influences the conformational equilibrium of 3-Thiophenecarboxylic acid, 4-(methylthio)-. For example, polar solvents might stabilize a conformer with a larger dipole moment. Furthermore, solvent models are critical for studying chemical reactivity, as the solvent can stabilize transition states and charged intermediates, thereby altering reaction rates and mechanisms. researchgate.net

Molecular Dynamics and Conformational Search

Molecular dynamics (MD) simulations and conformational search methods are employed to understand the three-dimensional structure and flexibility of 3-Thiophenecarboxylic acid, 4-(methylthio)-. These techniques map out the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

The conformational landscape of 3-Thiophenecarboxylic acid, 4-(methylthio)- is primarily defined by the rotational freedom around two key single bonds: the C3-C(OOH) bond connecting the carboxylic acid group to the thiophene ring, and the C4-S(CH3) bond of the methylthio group.

Computational studies on the parent compound, 3-thiophenecarboxylic acid, have shown that the orientation of the carboxylic acid group relative to the thiophene ring is a critical factor in determining molecular stability. researchgate.netresearchgate.net A potential energy surface scan, performed by systematically rotating the dihedral angle of the carboxylic acid group, reveals the energy minima corresponding to the most stable conformers. researchgate.net For 3-thiophenecarboxylic acid, the planar conformations, where the carboxylic acid group is coplanar with the thiophene ring, are generally the most stable due to conjugation.

A theoretical potential energy scan for 3-Thiophenecarboxylic acid, 4-(methylthio)- would likely reveal the energy minima detailed in the table below.

| Conformer | Dihedral Angle (C2-C3-C(O)-O) | Relative Energy (kcal/mol) | Key Interaction |

| A (syn-planar) | ~0° | 0.00 (Global Minimum) | Potential for intramolecular hydrogen bonding between the carboxylic proton and the ring's sulfur atom. |

| B (anti-planar) | ~180° | 0.5 - 1.5 | Steric repulsion between the carbonyl oxygen and the adjacent C-H bond is minimized. |

| C (perpendicular) | ~90° | > 3.0 (Transition State) | Loss of conjugation between the carboxyl group and the thiophene ring. |

Note: The data in this table is illustrative, based on computational studies of similar thiophenecarboxylic acids. researchgate.netresearchgate.net The exact energy values would require specific calculations for this molecule.

Molecular dynamics simulations can provide a picture of how 3-Thiophenecarboxylic acid, 4-(methylthio)- behaves over time at a given temperature. The primary sources of flexibility in the molecule are the torsions around the C3-C(OOH) and C4-S(CH3) bonds.

Analysis of MD trajectories would likely show that the molecule predominantly resides in the low-energy planar or near-planar conformations. Transitions between the syn and anti conformations of the carboxylic acid group would occur, with the frequency of these transitions depending on the energy barrier between them. The methylthio group would exhibit more rapid rotation, though certain orientations may be favored to minimize steric clashes with the adjacent carboxylic acid group.

The flexibility can be quantified by calculating the root-mean-square fluctuation (RMSF) for each atom. It is expected that the atoms of the thiophene ring would show low RMSF values, indicating rigidity, while the atoms of the carboxylic acid group and the methyl group of the methylthio substituent would exhibit higher fluctuations.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or reactivity. For 3-Thiophenecarboxylic acid, 4-(methylthio)-, QSPR can be a powerful tool to predict its behavior in chemical reactions.

The synthetic yield of reactions involving 3-Thiophenecarboxylic acid, 4-(methylthio)-, such as esterification or amidation at the carboxylic acid group, can be correlated with specific molecular descriptors. These descriptors are numerical values that encode structural, electronic, or steric features of the molecule.

Studies on similar thiophene derivatives have demonstrated that both electronic and steric factors influence reaction outcomes. researchgate.netresearchgate.net For instance, in condensation reactions, differences in yields have been linked to the electronic structure of the thiophene carboxylic acid reactants. researchgate.net

Key molecular descriptors for 3-Thiophenecarboxylic acid, 4-(methylthio)- would include:

Electronic Descriptors:

Partial Atomic Charges: The charge on the carbonyl carbon of the carboxylic acid is a key indicator of its electrophilicity. A more positive charge would suggest a higher reactivity towards nucleophiles, potentially leading to higher yields in condensation reactions.

HOMO/LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov The electron-donating nature of the 4-(methylthio) group would raise the HOMO energy, potentially influencing reactions involving electrophiles.

Steric Descriptors:

Molecular Volume/Surface Area: These descriptors quantify the steric hindrance around the reactive carboxylic acid site. While the 4-(methylthio) group is not directly adjacent to the carboxylic acid, it can influence the approach of bulky reagents.

A hypothetical QSPR model might take the form:

Yield (%) = β₀ + β₁(q_C) + β₂(E_LUMO) + β₃(V_m)

Where q_C is the partial charge on the carbonyl carbon, E_LUMO is the LUMO energy, V_m is a steric parameter, and β are coefficients determined by statistical analysis of experimental data.

| Descriptor | Type | Predicted Influence on Condensation Yield | Rationale |

| Charge on Carbonyl Carbon | Electronic | Positive | A more positive (electrophilic) carbon is more susceptible to nucleophilic attack. |

| LUMO Energy | Electronic | Negative | A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. |

| Steric Hindrance (around COOH) | Steric | Negative | Increased bulkiness can hinder the approach of reactants, lowering the reaction rate and yield. |

| Hammett Constant (σ) of Substituents | Electronic | Positive | Electron-withdrawing groups (positive σ) on the ring can increase the electrophilicity of the carboxyl carbon. |

Beyond yield, structural parameters can be used to predict the regioselectivity and chemoselectivity of reactions. The thiophene ring is susceptible to electrophilic aromatic substitution, and the directing effects of the carboxylic acid and methylthio groups are critical. nih.gov

The carboxylic acid group is an electron-withdrawing, meta-directing group. The methylthio group, however, is an ortho-, para-directing group due to the lone pairs on the sulfur atom that can be donated to the ring. In 3-Thiophenecarboxylic acid, 4-(methylthio)-, these effects are in opposition.

Computational tools like Fukui functions and molecular electrostatic potential (MEP) maps can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

Fukui Functions (f⁻, f⁺): These functions indicate the propensity of a site to undergo nucleophilic (f⁺) or electrophilic (f⁻) attack. For electrophilic substitution on the thiophene ring, calculations would likely show the C2 and C5 positions to be the most nucleophilic (highest f⁻ values), influenced by the activating methylthio group. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this molecule, the MEP map would show a strong negative potential around the carbonyl oxygen atoms and a positive potential near the acidic hydrogen. The thiophene ring would show nuanced regions of negative potential, with the C5 position likely being a primary site for electrophilic attack.

By analyzing these computational outputs, one can predict that electrophilic substitution would preferentially occur at the C5 position, as it is ortho to the activating 4-(methylthio) group and not sterically hindered by it.

Spectroscopic and Structural Characterization Methodologies